molecular formula C13H11NO4S B11099284 (4R)-2-(4-oxochromen-3-yl)-1,3-thiazolidine-4-carboxylic acid

(4R)-2-(4-oxochromen-3-yl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B11099284
M. Wt: 277.30 g/mol
InChI Key: TXSYNBKANDRRRB-QHGLUPRGSA-N
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Description

(4R)-2-(4-oxochromen-3-yl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that belongs to the class of thiazolidine derivatives. This compound is characterized by the presence of a chromone moiety and a thiazolidine ring, which are known for their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(4-oxochromen-3-yl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-oxochromene-3-carboxylic acid with a thiazolidine derivative in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(4-oxochromen-3-yl)-1,3-thiazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(4R)-2-(4-oxochromen-3-yl)-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or a modulator of biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4R)-2-(4-oxochromen-3-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with a similar ester functional group.

    Coumarin derivatives: Compounds with a chromone moiety similar to (4R)-2-(4-oxochromen-3-yl)-1,3-thiazolidine-4-carboxylic acid.

    Thiazolidine derivatives: Compounds with a thiazolidine ring structure.

Uniqueness

This compound is unique due to its combination of a chromone moiety and a thiazolidine ring, which imparts distinct biological activities. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H11NO4S

Molecular Weight

277.30 g/mol

IUPAC Name

(4R)-2-(4-oxochromen-3-yl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C13H11NO4S/c15-11-7-3-1-2-4-10(7)18-5-8(11)12-14-9(6-19-12)13(16)17/h1-5,9,12,14H,6H2,(H,16,17)/t9-,12?/m0/s1

InChI Key

TXSYNBKANDRRRB-QHGLUPRGSA-N

Isomeric SMILES

C1[C@H](NC(S1)C2=COC3=CC=CC=C3C2=O)C(=O)O

Canonical SMILES

C1C(NC(S1)C2=COC3=CC=CC=C3C2=O)C(=O)O

Origin of Product

United States

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